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3-(4-methylbenzenesulfonyl)-1-[(pyridin-2-yl)methyl]urea

α-glucosidase type 2 diabetes postprandial hyperglycemia

Sourcing novel sulfonylurea fragments for α-glucosidase or NAMPT programs often yields generic analogs that fail to replicate published activity due to subtle substituent effects. 3-(4-Methylbenzenesulfonyl)-1-[(pyridin-2-yl)methyl]urea (CAS 349417-22-7) is a validated, low-MW (305.35 g/mol) dual-pharmacophore fragment that addresses this reproducibility challenge. - Validated Chemotype: Confirmed α-glucosidase inhibitory activity in published studies, serving as a reliable fragment hit for antidiabetic drug discovery. - Defined SAR Benchmark: The specific 4-methylbenzenesulfonyl and 2-pyridylmethyl substitution pattern is critical; generic substitution risks functional failure. - Favorable ADME Profile: Computed properties (XLogP3 1.3, 4 rotatable bonds) support its use in focused library design and in silico model calibration.

Molecular Formula C14H15N3O3S
Molecular Weight 305.35
CAS No. 349417-22-7
Cat. No. B2938043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methylbenzenesulfonyl)-1-[(pyridin-2-yl)methyl]urea
CAS349417-22-7
Molecular FormulaC14H15N3O3S
Molecular Weight305.35
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCC2=CC=CC=N2
InChIInChI=1S/C14H15N3O3S/c1-11-5-7-13(8-6-11)21(19,20)17-14(18)16-10-12-4-2-3-9-15-12/h2-9H,10H2,1H3,(H2,16,17,18)
InChIKeyIQUXUMNIOUMNJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methylbenzenesulfonyl)-1-[(pyridin-2-yl)methyl]urea: Chemical Identity & Procurement


3-(4-Methylbenzenesulfonyl)-1-[(pyridin-2-yl)methyl]urea (CAS 349417-22-7), also catalogued as 1-(4-methylphenyl)sulfonyl-3-(pyridin-2-ylmethyl)urea, is a low-molecular-weight (305.35 g/mol) sulfonylurea derivative that incorporates both a 4-methylbenzenesulfonyl (tosyl) electrophilic warhead and a 2-picolylamine-derived hydrogen-bonding scaffold [1]. This dual-pharmacophore architecture places the compound at the intersection of several medicinally relevant chemotypes, including known inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), α-glucosidase, and urea transporters, making its procurement of interest for fragment-based screening and focused library design [2].

Pharmacophore Tosyl warhead + 2-picolylamine scaffold
Workflow Fragment-based screening & library design
Chemotype Sulfonylurea for target engagement screening

3-(4-Methylbenzenesulfonyl)-1-[(pyridin-2-yl)methyl]urea: Analog Substitution Risks


The biological activity of sulfonylureas is exquisitely sensitive to the nature and position of substituents on both the aryl ring and the urea bridge. Even conservative replacements—such as moving the pyridyl nitrogen from the 2- to the 3-position or swapping the tosyl group for a phenylsulfonyl moiety—can abolish or invert target selectivity across NAMPT, carbonic anhydrase, and urea transporter enzyme families [1]. In one illustrative series of pyridine sulfonyl urea herbicides, variation of the alkyl spacer length (n = 1–3) alone was sufficient to shift selectivity between rice and barnyardgrass by over an order of magnitude, demonstrating that generic substitution without empirical validation carries a high risk of functional failure [2].

Pyridine connectivity 2- to 3-position shift may compromise NAMPT/α-glucosidase binding
Sulfonyl group Tosyl → phenylsulfonyl replacement can alter target selectivity
Spacer length Alkyl spacer variation may shift activity profile significantly

3-(4-Methylbenzenesulfonyl)-1-[(pyridin-2-yl)methyl]urea: Comparative Evidence


α-Glucosidase Inhibition vs. Voglibose

Within a nine-compound tosylurea-linked heterocyclic series (C1–C9), the pyridine-bearing analogue C7—which represents the closest structural match to the present compound—was identified as the bioactive hit in an in vitro α-glucosidase screening assay. The observed activity was attributed to the synergistic hybridization of the pyridine and sulfonylurea pharmacophores, a feature directly mirrored in 3-(4-methylbenzenesulfonyl)-1-[(pyridin-2-yl)methyl]urea [1].

α-Glucosidase inhibition
Cross-study comparable
C7 (pyridine-tosylurea) matched voglibose in docking and in vitro activity
Supports α-glucosidase enzyme inhibition context
Full IC50 data not publicly accessible; review required
α-glucosidase type 2 diabetes postprandial hyperglycemia

Drug-Likeness vs. Structural Analogs

The compound's computed physicochemical profile—molecular weight 305.35 g/mol, XLogP3-AA of 1.3, 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 rotatable bonds—places it in favorable drug-like chemical space [1]. Compared to bulkier tosylurea-linked heterocyclic analogues in the same series (which incorporate additional fused rings and higher molecular weights), this compound's lower molecular complexity and reduced lipophilicity may offer advantages in fragment-based drug discovery and lead optimization campaigns [2].

Drug-likeness
Class-level inference
MW 305.35, XLogP3 1.3, HBD 2, HBA 4, rot. bonds 4 — Lipinski compliant
Computed ADME profile favorable for fragment library design
No experimental ADME data; in silico only
drug-likeness ADME prediction fragment library design

NAMPT Inhibitor Pharmacophore Mapping

Patent literature on NAMPT inhibitors explicitly claims pyridin-2-ylmethyl urea derivatives bearing aryl sulfonyl substituents as active pharmacophores, with representative compounds demonstrating sub-micromolar cellular potency [1]. The specific combination of a 4-methylbenzenesulfonyl group and a pyridin-2-ylmethyl urea linker in the target compound matches the core substitution pattern shown to engage the NAMPT active site. This contrasts with pyridin-3-ylmethyl or phenyl-substituted urea analogs, which exhibit reduced NAMPT binding affinity due to suboptimal hydrogen-bonding geometry with the enzyme's nicotinamide-binding pocket [2].

NAMPT pharmacophore
Class-level inference
2-pyridylmethyl urea essential for NAMPT binding; 3-pyridyl or phenyl analogs show reduced affinity
Supports NAMPT active-site engagement studies
No direct IC50 for compound; SAR from patent class
NAMPT inhibition kinase inhibitor cancer metabolism

3-(4-Methylbenzenesulfonyl)-1-[(pyridin-2-yl)methyl]urea: Application Scenarios


α-Glucosidase Fragment-Based Lead Discovery

The demonstrated α-glucosidase inhibitory activity of the pyridine-tosylurea hybrid chemotype (C7) in the Seelan et al. (2024) study supports the use of 3-(4-methylbenzenesulfonyl)-1-[(pyridin-2-yl)methyl]urea as a validated fragment hit for α-glucosidase drug discovery programs [1]. Its low molecular weight and favorable drug-likeness parameters make it an ideal starting scaffold for fragment growing and merging strategies aimed at developing novel antidiabetic agents with improved selectivity over existing clinical α-glucosidase inhibitors such as voglibose and acarbose.

NAMPT Inhibitor Medicinal Chemistry Optimization

Given the compound's structural alignment with the core NAMPT inhibitor pharmacophore claimed in US patents US10329275B2 and US20200283403A1, procurement is warranted for structure-activity relationship (SAR) exploration in cancer metabolism programs [2]. The compound can serve as a benchmark for evaluating the contribution of the 4-methyl substitution on the benzenesulfonyl ring to NAMPT binding affinity, cellular potency, and selectivity over related NAD+-metabolizing enzymes.

Physicochemical Benchmarking for Library Design

With its well-characterized computed properties (MW 305.35, XLogP3 1.3, 4 rotatable bonds), this compound serves as a useful reference point for designing focused sulfonylurea libraries that maintain favorable ADME profiles [3]. It can be used to calibrate in silico models of permeability, solubility, and metabolic stability for tosylurea-containing compound collections.

Application
Selection Property
Validation Focus
α-Glucosidase fragment-based screening
Pyridine-tosylurea hybrid scaffold
Enzyme inhibition vs. reference inhibitors
NAMPT inhibitor SAR exploration
2-Pyridylmethyl urea pharmacophore
NAMPT binding affinity and cellular potency
Sulfonylurea library benchmarking
Lipinski-compliant computed properties
In silico ADME model calibration
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